molecular formula C14H10ClFO2 B6403043 3-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% CAS No. 1262008-99-0

3-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6403043
CAS RN: 1262008-99-0
M. Wt: 264.68 g/mol
InChI Key: AFYRXMVBOCKLQX-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% (3-CMP-5-FBA) is an organic compound with a wide range of applications in the scientific community. It is a colorless, crystalline solid with a melting point of 128-130°C and a boiling point of 277-279°C. 3-CMP-5-FBA is a common reagent used in organic synthesis, and it has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

3-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used as a reagent in the synthesis of a variety of organic compounds, including amino acids, peptides, and heterocyclic compounds. Additionally, 3-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% has been used in the synthesis of polymers, such as polyurethanes and polyesters.

Mechanism of Action

3-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% is an organic compound that acts as a proton donor in organic synthesis. It is able to donate a proton to an acceptor molecule, such as a nucleophile, to form a covalent bond. This process is known as a nucleophilic substitution reaction, and it is the basis for many organic synthesis reactions.
Biochemical and Physiological Effects
3-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, and it has been shown to have antioxidant and anti-inflammatory properties. Additionally, 3-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% has been shown to have anti-cancer effects and to be a potential inhibitor of the enzyme acetylcholinesterase.

Advantages and Limitations for Lab Experiments

3-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is available in a wide range of concentrations. Additionally, 3-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% is relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and its solubility in organic solvents is limited. Additionally, it is sensitive to light and air, so it must be stored in a cool, dark place.

Future Directions

The potential future directions for 3-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% are numerous. It could be further studied for its potential biochemical and physiological effects, as well as its potential applications in drug design and synthesis. Additionally, 3-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% could be studied for its potential use in the synthesis of other organic compounds, such as polymers and heterocyclic compounds. Finally, 3-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% could be studied for its potential use in the synthesis of new pharmaceuticals and pesticides.

Synthesis Methods

3-(2-Chloro-4-methylphenyl)-5-fluorobenzoic acid, 95% can be synthesized using a variety of methods, including the direct fluorination of 4-methyl-2-chlorophenol and the reaction of 4-methyl-2-chlorophenol with a mixture of sulfuric and nitric acids. The direct fluorination method yields a higher purity product than the acid-catalyzed reaction.

properties

IUPAC Name

3-(2-chloro-4-methylphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-2-3-12(13(15)4-8)9-5-10(14(17)18)7-11(16)6-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYRXMVBOCKLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690240
Record name 2'-Chloro-5-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262008-99-0
Record name 2'-Chloro-5-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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